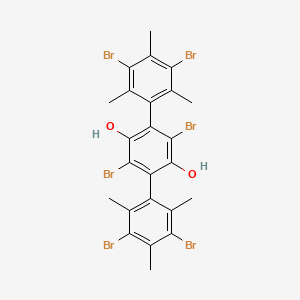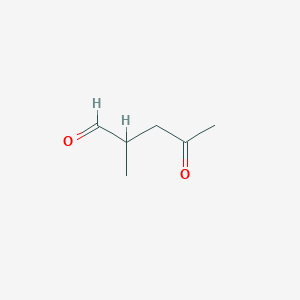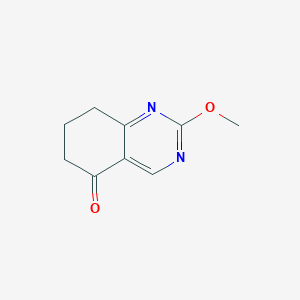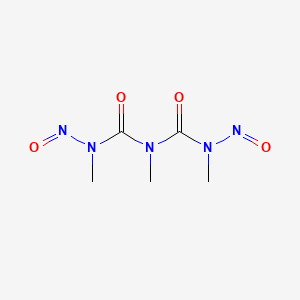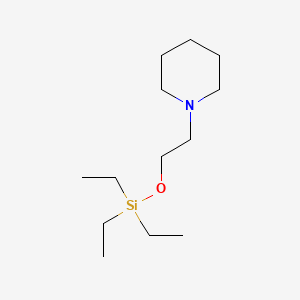
Piperidine, 1-(2-(triethylsiloxy)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is a derivative of piperidine, a six-membered heterocyclic amine containing one nitrogen atom and five carbon atoms. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products. The compound features a triethylsiloxy group attached to the piperidine ring, which can influence its chemical properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of piperidine derivatives often involves cyclization reactionsThe reaction conditions typically involve the use of solvents like dichloromethane or tetrahydrofuran, and catalysts such as palladium or copper complexes .
Industrial Production Methods
Industrial production of piperidine derivatives can involve multi-step processes, including the initial formation of the piperidine ring, followed by functionalization steps to introduce the desired substituents. These processes are optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production .
Analyse Des Réactions Chimiques
Types of Reactions
Piperidine, 1-(2-(triethylsiloxy)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding N-oxides.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of palladium on carbon, resulting in the removal of the triethylsiloxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium on carbon
Substitution: Alkyl halides, nucleophiles
Major Products Formed
Oxidation: N-oxides
Reduction: De-triethylsiloxylated piperidine
Substitution: Various substituted piperidine derivatives
Applications De Recherche Scientifique
Piperidine, 1-(2-(triethylsiloxy)ethyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active compounds.
Medicine: Investigated for its potential therapeutic effects, including its role as an intermediate in the synthesis of drugs targeting neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials, such as polymers and surfactants.
Mécanisme D'action
The mechanism of action of Piperidine, 1-(2-(triethylsiloxy)ethyl)- involves its interaction with molecular targets such as enzymes and receptors. The triethylsiloxy group can enhance the compound’s lipophilicity, facilitating its passage through biological membranes. Once inside the cell, it can interact with specific proteins, modulating their activity and leading to various physiological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Piperidine: The parent compound, lacking the triethylsiloxy group.
Piperidine, 1-(2-hydroxyethyl)-: Similar structure but with a hydroxy group instead of triethylsiloxy.
Piperidine, 1-(2-methoxyethyl)-: Contains a methoxy group in place of the triethylsiloxy group.
Uniqueness
Piperidine, 1-(2-(triethylsiloxy)ethyl)- is unique due to the presence of the triethylsiloxy group, which can significantly alter its chemical properties and biological activity compared to other piperidine derivatives. This modification can enhance its solubility in organic solvents and its ability to interact with hydrophobic regions of biological targets .
Propriétés
Numéro CAS |
20467-05-4 |
|---|---|
Formule moléculaire |
C13H29NOSi |
Poids moléculaire |
243.46 g/mol |
Nom IUPAC |
triethyl(2-piperidin-1-ylethoxy)silane |
InChI |
InChI=1S/C13H29NOSi/c1-4-16(5-2,6-3)15-13-12-14-10-8-7-9-11-14/h4-13H2,1-3H3 |
Clé InChI |
HVPOWXIXJOPZSM-UHFFFAOYSA-N |
SMILES canonique |
CC[Si](CC)(CC)OCCN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


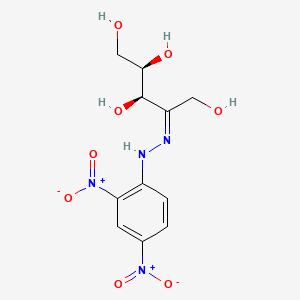


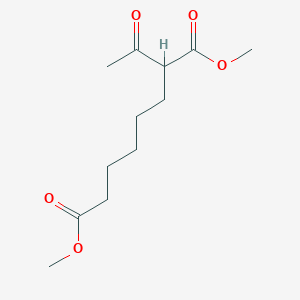


![2-[[Bis(2-chloroethyl)amino-ethoxyphosphoryl]-(2-hydroxyethyl)amino]ethanol](/img/structure/B14717544.png)

